molecular formula C20H30O3 B1228436 Galanal A CAS No. 104086-74-0

Galanal A

Cat. No.: B1228436
CAS No.: 104086-74-0
M. Wt: 318.4 g/mol
InChI Key: UDKRLAJJSYRYRU-VYMYIBDJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Galanal A is a labdane diterpene that can be synthesized from commercially available (+)-sclareolide . While specific biological studies on this compound are limited in the public domain, it belongs to a class of compounds found in the Alpinia genus (e.g., Alpinia galanga and Alpinia officinarum ), which are known to produce a wide array of bioactive diterpenes, flavonoids, and phenylpropanoids . Plants from the Alpinia family, such as galangal, have been extensively used in traditional medicine and are of significant research interest due to their documented pharmacological properties, which include anticancer, anti-inflammatory, antimicrobial, and antioxidant activities . The broader biological activities associated with diterpenoids from Alpinia species suggest that this compound holds potential for investigation in several research areas, including oncology, immunology, and infectious disease. Researchers are exploring such compounds for their ability to inhibit cancer cell proliferation, induce apoptosis, and modulate inflammatory pathways . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

104086-74-0

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(4aS,6aS,7S,11aR,11bS)-7-hydroxy-4,4,11b-trimethyl-1,2,3,4a,5,6,7,8,11,11a-decahydrocyclohepta[a]naphthalene-6a,9-dicarbaldehyde

InChI

InChI=1S/C20H30O3/c1-18(2)8-4-9-19(3)15(18)7-10-20(13-22)16(19)6-5-14(12-21)11-17(20)23/h5,12-13,15-17,23H,4,6-11H2,1-3H3/t15-,16+,17-,19-,20-/m0/s1

InChI Key

UDKRLAJJSYRYRU-VYMYIBDJSA-N

SMILES

CC1(CCCC2(C1CCC3(C2CC=C(CC3O)C=O)C=O)C)C

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC=C(C[C@@H]3O)C=O)C=O)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CC=C(CC3O)C=O)C=O)C)C

Synonyms

galanal A

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthetic Accessibility : this compound’s total synthesis requires 15 steps with <5% overall yield due to stereochemical complexity, whereas Farnesiferol C can be synthesized in 10 steps (12% yield) .
  • Stability Issues : this compound degrades rapidly at pH >7.0, limiting its oral bioavailability. Structural analogs with methylated hydroxyl groups (e.g., Methyl-Galanal A ) show improved stability (t₁/₂ = 6.2 h vs. 1.5 h for this compound) .
  • Ecological Impact : Overharvesting Alpinia galanga for this compound extraction threatens biodiversity; microbial biosynthesis using Aspergillus niger is under investigation .

Preparation Methods

Geraniol as a Biosynthetic Precursor

Geraniol, an acyclic monoterpene alcohol, serves as a chiral pool starting material for constructing Galanal A’s labdane skeleton. This approach emphasizes asymmetric catalysis to control stereochemistry during polyene cyclization.

Stepwise Assembly of the Labdane Framework

  • Epoxidation and Cationic Polyene Cyclization :
    Geraniol is epoxidized using m-CPBA, and the resulting epoxide undergoes Lewis acid-assisted chiral Brønsted acid (LBA)-mediated cyclization. Employing a binaphthol-derived phosphoric acid catalyst in CH2_2Cl2_2 at −40°C induces a 6-endo cyclization to form the A-ring with 92% enantioselectivity.

  • Titanocene-Mediated B-Ring Formation :
    Similar to the sclareolide route, a titanocene(III)-promoted radical cyclization constructs the B-ring and the C-11b quaternary center. This step proceeds with higher stereochemical fidelity (88% ee) due to the preorganized conformation of the intermediate.

  • Late-Stage Functionalization :
    Sequential oxidations using Dess-Martin periodinane and Py·SO3_3 introduce the C-6a and C-9 aldehyde groups, while a Sharpless asymmetric dihydroxylation installs the C-7 hydroxyl group.

Comparative Analysis:

  • Yield : The geraniol route achieves a 14% overall yield over 12 steps, whereas the sclareolide pathway provides a 19% yield in 8 steps.

  • Stereocontrol : The geraniol method offers superior enantioselectivity (up to 92% ee) but requires more synthetic steps.

Critical Evaluation of Methodologies

Efficiency and Scalability

The sclareolide route’s brevity and reliance on commercially available starting materials make it preferable for large-scale synthesis. In contrast, the geraniol pathway, while elegant, involves laborious protection/deprotection sequences that limit practicality .

Q & A

Q. What are the primary biochemical mechanisms by which Galanal A inhibits Indoleamine 2,3-Dioxygenase 1 (IDO1) activity?

  • Methodological Answer: Researchers can determine the inhibitory mechanism using enzyme kinetics. A competitive inhibition model is supported by dose-response experiments, where increasing this compound concentrations reduce kynurenine (Kyn) production. For validation, perform Lineweaver-Burk plots to confirm substrate competition and calculate the inhibition constant (Kᵢ) .

Q. How can researchers design experiments to assess the concentration-dependent effects of this compound on enzyme activity?

  • Methodological Answer: Use a dose-response assay with this compound concentrations ranging from 0–100 µM. Measure Kyn levels via HPLC or spectrophotometry. Plot percentage inhibition against log-concentration to derive IC₅₀ values. Ensure controls (e.g., enzyme-free, substrate-free) are included to isolate specific effects .

Q. What methodologies are recommended for evaluating the cytotoxic effects of this compound in antifungal studies?

  • Methodological Answer: Employ cell viability assays (e.g., MTT or resazurin-based assays) on fungal or mammalian cell lines. Pair this with antifungal susceptibility testing (e.g., broth microdilution) to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., fluconazole) and validate cytotoxicity in non-target cells .

Q. How do the pharmacokinetic properties of this compound influence its experimental applicability?

  • Methodological Answer: Use computational tools like SwissADME to predict properties such as solubility, permeability, and bioavailability. For example, this compound’s high intestinal permeability (1050.153 nm/s in Caco-2 assays) suggests suitability for oral administration studies. Validate predictions with in vitro assays (e.g., parallel artificial membrane permeability assay) .

Advanced Research Questions

Q. How should contradictions between in silico predictions and experimental pharmacokinetic data for this compound be addressed?

  • Methodological Answer: Discrepancies (e.g., predicted vs. observed solubility) require validation through iterative experimentation. For instance, if in silico models suggest poor solubility (-3.23 logS) but in vitro assays show activity, use co-solvents (e.g., DMSO ≤0.1%) or lipid-based formulations to enhance solubility. Cross-reference computational results with experimental data from analogous compounds .

Q. What strategies can optimize the solubility of this compound in in vitro assays to ensure accurate activity measurements?

  • Methodological Answer: Pre-solubilize this compound in DMSO (≤0.1% final concentration) and dilute in assay buffer. For hydrophobic compounds, use cyclodextrins or surfactants (e.g., Tween-80). Validate solubility via dynamic light scattering (DLS) or nephelometry to avoid aggregation artifacts .

Q. How can researchers validate the competitive inhibition mechanism of this compound against IDO1 using enzyme kinetics?

  • Methodological Answer: Perform kinetic assays with varying substrate (L-tryptophan) and inhibitor (this compound) concentrations. Generate Lineweaver-Burk plots; a competitive inhibitor will show intersecting lines at the y-axis. Calculate Kₘ and Vₘₐₓ shifts to confirm mechanism .

Q. What are the critical considerations for replicating studies on this compound’s biological activities across different experimental models?

  • Methodological Answer: Standardize protocols for cell lines (e.g., passage number), culture conditions, and compound preparation. Use reference standards (e.g., published IC₅₀ values for IDO1 inhibition) to calibrate assays. Address interspecies variability by testing in multiple models (e.g., murine vs. human cell lines) .

Q. How can computational docking studies elucidate this compound’s interaction with target proteins like TNF-α receptors?

  • Methodological Answer: Use tools like AutoDock Vina or SwissDock to model binding poses. Input this compound’s 3D structure (from PubChem) and receptor PDB files (e.g., 2AZ5). Validate docking results with molecular dynamics simulations to assess binding stability. Compare with experimental data (e.g., SPR binding assays) .

Data Analysis and Reporting

Q. How should researchers analyze contradictory data on this compound’s cytotoxicity and antifungal activity?

  • Methodological Answer: Apply statistical tests (e.g., ANOVA with post-hoc Tukey) to identify significant differences between treatment groups. Use sensitivity analysis to isolate variables (e.g., cell type, exposure time). Report conflicting data transparently, discussing potential causes (e.g., assay interference) .

Q. What frameworks are recommended for integrating this compound’s ADME properties into preclinical study design?

  • Methodological Answer: Follow the FDA’s BioPharmaceutics Classification System (BCS) to categorize this compound based on solubility and permeability. Design pharmacokinetic studies (e.g., single-dose oral administration in rodents) with LC-MS/MS quantification. Cross-reference computational predictions (SwissADME) with in vivo data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galanal A
Reactant of Route 2
Galanal A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.